molecular formula C17H12ClN3OS2 B3003139 (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 865544-12-3

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No. B3003139
CAS RN: 865544-12-3
M. Wt: 373.87
InChI Key: CKBPYHAEJMAMGB-LVZFUZTISA-N
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Description

“(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide” is a derivative of benzo[d]thiazol . It is a part of a class of compounds that have been investigated for their potential antidepressant and anticonvulsant effects .


Molecular Structure Analysis

The molecular formula of this compound is C9H8ClNOS, and it has a molecular weight of 213.68 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.68. It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Chemosensors for Cyanide Anions

A study by Wang et al. (2015) focused on coumarin benzothiazole derivatives, which include compounds structurally similar to (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide. These compounds were investigated for their potential as chemosensors for cyanide anions. Their recognition properties were examined, revealing that certain derivatives could recognize cyanide anions through a Michael addition reaction, displaying a visible color change and fluorescence quenching. This suggests potential applications in environmental monitoring and safety systems for detecting cyanide ions (Wang et al., 2015).

Antibacterial Agents

Palkar et al. (2017) synthesized and evaluated novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones, including structures analogous to the compound , for their antibacterial properties. The study identified compounds with significant antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis. These findings highlight the potential of such compounds in developing new antibacterial drugs (Palkar et al., 2017).

Anti-inflammatory and Analgesic Properties

Kumar and Singh (2020) investigated the anti-inflammatory and analgesic effects of thiazole/oxazole substituted benzothiazole derivatives, similar to the compound . Their study concluded that certain synthesized compounds exhibited significant anti-inflammatory and analgesic properties, suggesting potential therapeutic applications in pain and inflammation management (Kumar & Singh, 2020).

Antitumor Activity

Ostapiuk et al. (2017) synthesized a series of benzothiophen-3-carboxamides, structurally related to this compound, to investigate their antitumor activity. The study found that certain compounds exhibited significant antitumor effects, highlighting the potential of such compounds in cancer therapy (Ostapiuk et al., 2017).

Piperidine Substituted Benzothiazole Derivatives

Shafi et al. (2021) synthesized new piperidine substituted benzothiazole derivatives and evaluated their biological properties. Their findings showed that certain compounds possessed good antibacterial and antifungal activities, suggesting potential applications in antimicrobial therapies (Shafi et al., 2021).

Epidermal Growth Factor Receptor Inhibitors

Zhang et al. (2017) designed and synthesized benzo[d]thiazole-2-carboxamide derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR). The study demonstrated that several compounds exhibited moderate to excellent potency against cancer cell lines expressing high levels of EGFR, indicating their potential use in cancer treatment (Zhang et al., 2017).

properties

IUPAC Name

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS2/c1-2-21-12-8-7-10(18)9-14(12)24-17(21)20-15(22)16-19-11-5-3-4-6-13(11)23-16/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBPYHAEJMAMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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